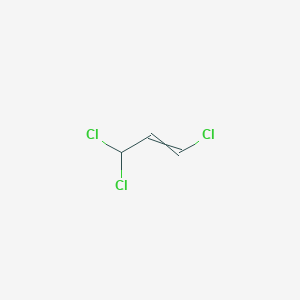

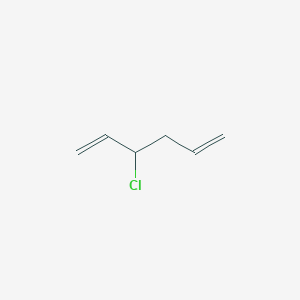

1,5-Hexadiene, 3-chloro-

説明

Synthesis Analysis

The synthesis of 1,5-Hexadiene, 3-chloro- involves the use of magnesium chips in the reaction bottle first, then the solution of anhydrous 3-chloro-1-propylene and anhydrous diethyl ether is dropped . A small particle of iodine is added and stirred, then a 5% cold hydrochloric acid solution is dropped to dissolve magnesium chloride in the solution . The ether layer is separated out, distilled, washed with water, dried with calcium chloride, and then the diethyl ether and 3-chloropropene are evaporated through fractionation . The 59-60 ℃ fraction is collected .Molecular Structure Analysis

The molecular formula of 1,5-Hexadiene, 3-chloro- is C6H9Cl . It has an average mass of 116.589 Da and a monoisotopic mass of 116.039276 Da .科学的研究の応用

Dehydrodimerization of Propylene

Bismuth oxide is used as an oxidant for converting propylene to 1,5-hexadiene, primarily forming benzene and small amounts of other compounds. The process involves the combination of allylic radicals and requires specific conditions for selectivity towards 1,5-hexadiene (Swift, Bozik, & Ondrey, 1971).

Polymerization with Alkyl Metal Coordination Catalysts

1,5-Hexadiene has been polymerized using modified alkyl metal coordination catalysts to create crystalline polymers with a combination of high strength, flexibility, and high melting points. These polymers consist primarily of 1-methylene-3-cyclopentyl units (Makowski, Shim, & Wilchinsky, 1964).

Polymerization with Bis(phenoxyimine) Titanium Catalyst System

The polymerization of 1,5-hexadiene with a bis(phenoxyimine) titanium catalyst system results in polymers containing methylene-1,3-cyclopentane units and 3-vinyl tetramethylene units. This process is also used in the synthesis of vinyl-functional polypropylene copolymers and block copolymers (Hustad & Coates, 2002).

Electron-Promoted Cope Cyclization Studies

Studies on electron-promoted Cope cyclization of 2,5-phenyl-substituted 1,5-hexadiene radical anions reveal insights into the electronic properties and reaction efficiencies of these compounds under various conditions (Chacko & Wenthold, 2007).

Cyclocopolymerization with Palladium Catalysts

Cyclocopolymerization of 1,5-hexadiene and CO, catalyzed by palladium complexes in the presence of chelating phosphines, yields soluble cyclocopolymers containing cyclic ketones. This process demonstrates regioselectivity in olefin insertion (Borkowsky & Waymouth, 1996).

Hydrosilylation Catalyzed by Platinum Catalysts

Hydrosilylation of 1,5-hexadiene with chlorohydrosilanes catalyzed by platinum catalysts is effective in producing 5-hexenylchlorosilanes with high regioselectivity and yield. This method reduces the formation of isomers during hydrosilylation (Saiki, 2008).

Conformational Investigations and Molecular Structure

Studies on the molecular structure of gaseous 1,5-hexadiene provide insights into bond lengths, bond angles, and conformational aspects relevant to its chemistry (Schultz & Hargittai, 1995).

Pyrolysis and Oxidation Studies

Research on the pyrolysis and oxidation of 1,5-hexadiene, especially in the formation of aromatics, highlights the role of allylic radicals in these processes. This work contributes to understanding the reaction mechanisms at various temperatures and conditions (Vermeire et al., 2017).

Safety And Hazards

特性

IUPAC Name |

3-chlorohexa-1,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl/c1-3-5-6(7)4-2/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZVWAUEENUFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336497 | |

| Record name | 3-Chloro-1,5-hexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Hexadiene, 3-chloro- | |

CAS RN |

28374-86-9 | |

| Record name | 3-Chloro-1,5-hexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。